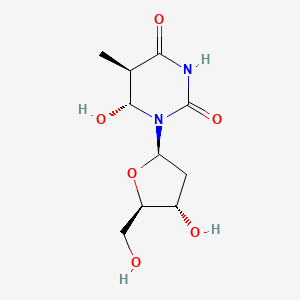
Thymidine, 5,6-dihydro-6-hydroxy-, (5R,6R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-6-hydroxythymidine: is a modified nucleoside derived from thymidine. It is characterized by the addition of a hydroxyl group at the 6th position and the reduction of the double bond between the 5th and 6th carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-6-hydroxythymidine typically involves the reduction of thymidine. One common method includes the use of catalytic hydrogenation, where thymidine is treated with hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .
Industrial Production Methods: Industrial production of 5,6-Dihydro-6-hydroxythymidine follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors to ensure efficient conversion. The purity of the final product is achieved through recrystallization and chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydro-6-hydroxythymidine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming 5,6-dihydrothymidine.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 5,6-Dihydrothymidine.
Reduction: Fully saturated thymidine derivatives.
Substitution: Various substituted thymidine analogs.
Scientific Research Applications
Chemistry: 5,6-Dihydro-6-hydroxythymidine is used as a building block in the synthesis of modified oligonucleotides. These modified nucleotides are valuable in studying DNA-protein interactions and the structural properties of nucleic acids .
Biology: In molecular biology, this compound is used to investigate the effects of nucleoside modifications on DNA stability and replication. It serves as a model compound to study the impact of oxidative stress on DNA .
Medicine: 5,6-Dihydro-6-hydroxythymidine has potential therapeutic applications. It is explored as a component in antiviral and anticancer drugs due to its ability to interfere with DNA synthesis and repair mechanisms .
Industry: In the biotechnology industry, this compound is used in the development of diagnostic tools and as a standard in analytical techniques .
Mechanism of Action
The mechanism of action of 5,6-Dihydro-6-hydroxythymidine involves its incorporation into DNA, where it can disrupt normal base pairing and DNA replication. The hydroxyl group at the 6th position can form hydrogen bonds with adjacent nucleotides, leading to structural distortions in the DNA helix. This can result in the inhibition of DNA polymerase activity and the induction of DNA damage responses .
Comparison with Similar Compounds
5,6-Dihydrothymidine: Lacks the hydroxyl group at the 6th position.
5-Hydroxy-2’-deoxyuridine: Contains a hydroxyl group at the 5th position instead of the 6th.
2’-Deoxy-5-methylcytidine: Similar structure but with a methyl group at the 5th position.
Uniqueness: 5,6-Dihydro-6-hydroxythymidine is unique due to the specific placement of the hydroxyl group and the reduction of the double bond, which imparts distinct chemical and biological properties. Its ability to form hydrogen bonds and disrupt DNA structure makes it particularly valuable in research and therapeutic applications .
Properties
CAS No. |
58717-00-3 |
|---|---|
Molecular Formula |
C10H16N2O6 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
(5R,6R)-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O6/c1-4-8(15)11-10(17)12(9(4)16)7-2-5(14)6(3-13)18-7/h4-7,9,13-14,16H,2-3H2,1H3,(H,11,15,17)/t4-,5-,6+,7+,9+/m0/s1 |
InChI Key |
YJLDZGKIGNIAQO-AJDRIWCOSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
CC1C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine](/img/structure/B12679434.png)
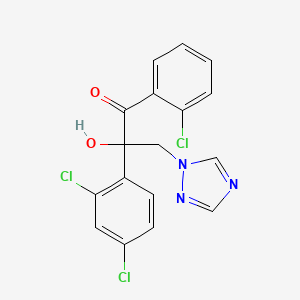
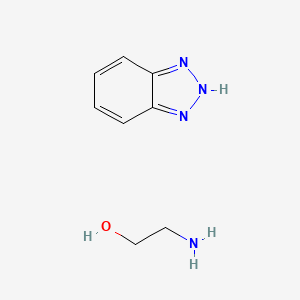


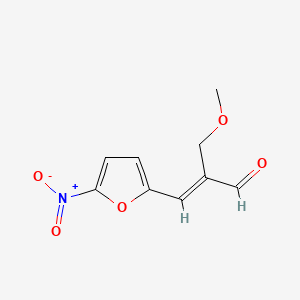
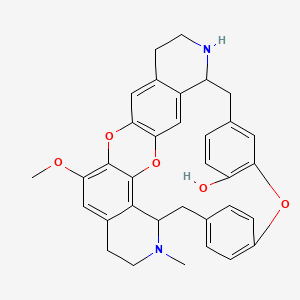

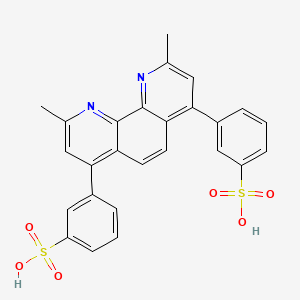
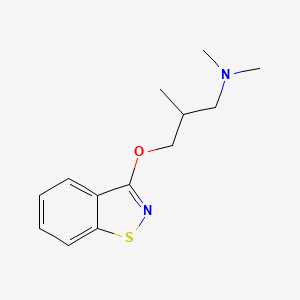
![Methyl [1-adamantyloxy(methoxy)phosphoryl]formate](/img/structure/B12679489.png)
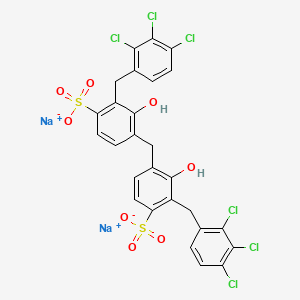
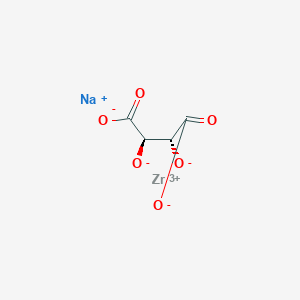
![4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole](/img/structure/B12679502.png)
